

Ethyl 3-(methylamino)-3-oxopropanoate CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 3-(methylamino)-3-oxopropanoate</i>
Cat. No.:	B2455436

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 3-(methylamino)-3-oxopropanoate**

Executive Summary: This document provides a comprehensive technical overview of **Ethyl 3-(methylamino)-3-oxopropanoate** (CAS No. 71510-95-7), a versatile bifunctional molecule of significant interest in synthetic chemistry.^[1] Possessing both an ester and a secondary amide functional group, it serves as a crucial building block for more complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles relevant to pharmaceutical research.^[1] This guide details its chemical identity, established synthetic pathways, analytical characterization methods, key applications, and essential safety protocols, designed for researchers, chemists, and professionals in drug development.

Section 1: Chemical Identity and Properties

Ethyl 3-(methylamino)-3-oxopropanoate is an organic compound classified as an amide ester.^[1] Its unique structure is the foundation of its reactivity and utility in organic synthesis.

Table 1: Core Compound Identifiers

Identifier	Value	Source
CAS Number	71510-95-7	[2] [3] [4] [5]
IUPAC Name	ethyl 3-(methylamino)-3-oxopropanoate	[2] [5]
Molecular Formula	C ₆ H ₁₁ NO ₃	[1] [2] [3] [5]
Molecular Weight	145.16 g/mol	[1] [3] [4] [5]
Synonyms	N-Methyl-malonamic acid ethyl ester, Ethyl-N-methyl malonamide	[3] [6]
SMILES	CCOC(=O)CC(=O)NC	[2] [3] [5]

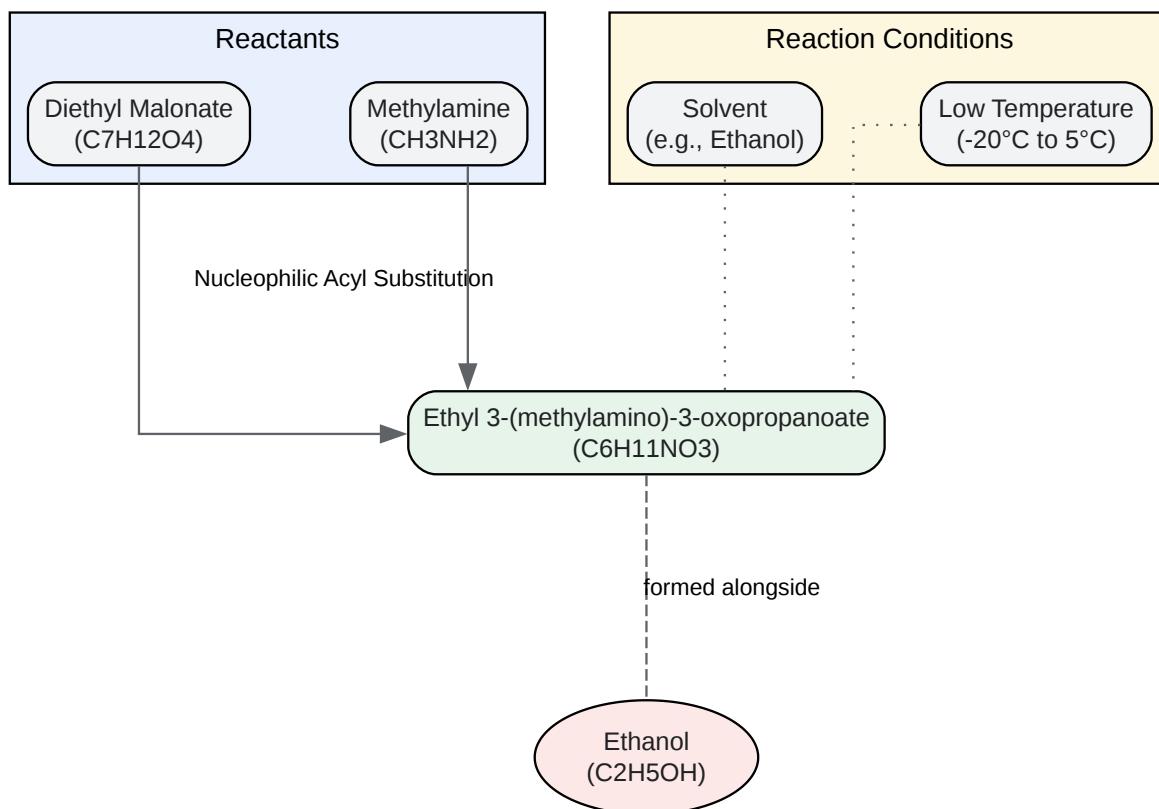
| InChI Key | VWTRXRCWWIJC_{CC}Q-UHFFFAOYSA-N |[\[5\]](#) |

Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	Colorless to pale yellow solid/liquid	[7] [8]
Melting Point	34-35 °C	[8]
Boiling Point	91-92 °C @ 0.16 Torr	[8]
Topological Polar Surface Area (TPSA)	55.4 Å ²	[3]
logP	-0.3144	[3]

| Storage Temperature | Room Temperature, sealed in dry conditions |[\[3\]](#)[\[8\]](#) |

Section 2: Synthesis and Mechanistic Insights


The synthesis of **Ethyl 3-(methylamino)-3-oxopropanoate** is most commonly achieved through the controlled mono-amidation of a malonic ester derivative. This pathway is favored

for its efficiency and high yield of the desired product.

Core Synthetic Pathway: Amidation of Diethyl Malonate

The established route involves the reaction of a malonic ester, such as diethyl malonate, with methylamine.^[1] The key to this synthesis is controlling the reaction stoichiometry and temperature to selectively form the monoamide product and prevent the formation of the corresponding diamide.

- Causality of Experimental Choice: By conducting the reaction at low temperatures (e.g., -20 °C to 5 °C), the reactivity of the system is moderated.^[1] This kinetic control favors the single nucleophilic attack of methylamine on one of the ester's electrophilic carbonyl carbons. Using a specific molar ratio of reactants ensures that the malonic ester is not fully consumed to form the diamide byproduct, leading to higher purity of the target compound.^[1]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Ethyl 3-(methylamino)-3-oxopropanoate**.

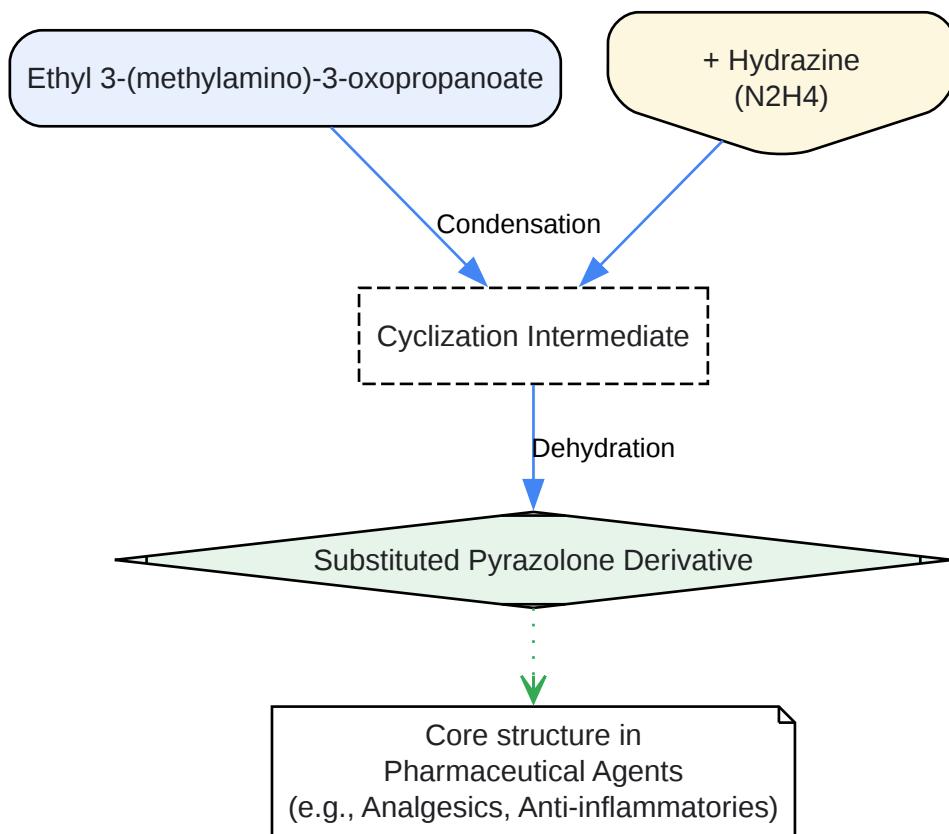
Section 3: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical for the reliable use of this reagent. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for its characterization.[\[1\]](#)

Table 3: Spectroscopic Data Summary

Technique	Expected Signals / Values	Rationale
¹ H NMR	δ 1.2–1.4 ppm (triplet, 3H)	Corresponds to the methyl protons of the ethyl ester group.
	δ 4.1–4.3 ppm (quartet, 2H)	Corresponds to the methylene protons of the ethyl ester group.
	δ ~3.4 ppm (singlet, 2H)	Methylene protons between the two carbonyl groups.
	δ ~2.8 ppm (singlet/doublet, 3H)	Methyl protons of the methylamino group.
	δ 6.5–7.0 ppm (singlet, broad, 1H)	Amide proton (N-H).[2]
¹³ C NMR	δ 165–175 ppm (2 signals)	Resonances for the two carbonyl carbons (ester and amide).[2]
	δ ~60 ppm	Methylene carbon of the ethyl ester.
	δ ~41 ppm	Methylene carbon between the carbonyls.
	δ ~35 ppm	Methyl carbon of the methylamino group.[2]
	δ ~14 ppm	Methyl carbon of the ethyl ester.
ESI-MS	$m/z \approx 146.08 [M+H]^+$	Molecular ion peak corresponding to the protonated molecule.

|| $m/z \approx 145.16$ | Molecular ion peak consistent with the compound's molecular weight.[2] |


Section 4: Applications in Research and Drug Development

The value of **Ethyl 3-(methylamino)-3-oxopropanoate** lies in its role as a versatile synthetic intermediate.^[1] Its bifunctional nature, featuring both a nucleophilic nitrogen center (after deprotonation) and two electrophilic carbonyl carbons, allows for its use in constructing a wide array of molecular frameworks.^[1]

Key Application: Synthesis of Heterocycles

A primary application is in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals.^[1] It is a key starting material for producing substituted pyrazoles, pyrimidines, and other ring systems through condensation reactions with reagents like hydrazine or ureas.

- Trustworthiness of the Protocol: The reliability of this synthetic application stems from well-established condensation chemistry. The reactivity of the β -dicarbonyl-like structure provides a predictable and high-yielding pathway to form five- or six-membered rings, a foundational process in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Role as a precursor in heterocyclic synthesis.

Other Potential Applications

- Polymer Science: Malonamide derivatives can act as crosslinkers in polymer networks, potentially enhancing the thermal stability of materials like polyesters, although specific data for this compound is limited.[2]
- Ligand Development: The molecule's structure makes it a candidate for developing novel ligands for catalysis.[1][8]

Section 5: Safety, Handling, and Storage

Proper handling of **Ethyl 3-(methylamino)-3-oxopropanoate** is essential to ensure laboratory safety.

Safety and Hazard Information:

- Signal Word: Warning[3]
- GHS Hazard Pictogram: GHS07 (Exclamation Mark)[3]
- Hazard Statements:
 - H302: Harmful if swallowed.[3]
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Storage Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents.

Section 6: Example Experimental Protocol

Objective: To synthesize **Ethyl 3-(methylamino)-3-oxopropanoate** from diethyl malonate.

Materials:

- Diethyl malonate
- Methylamine (40% solution in water)
- Ethanol (anhydrous)
- Hydrochloric acid (1M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, separatory funnel, rotary evaporator.

Methodology:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in anhydrous ethanol.
- Cooling: Cool the flask to 0 °C using an ice-salt bath. This is critical to control the reaction rate and selectivity.
- Reagent Addition: Slowly add methylamine solution (1.1 equivalents) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
- Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
- Work-up:
 - Quench the reaction by slowly adding 1M HCl to neutralize excess methylamine until the pH is ~7.

- Reduce the volume of the solvent using a rotary evaporator.
- Transfer the residue to a separatory funnel and extract with ethyl acetate (3x volumes).
- Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: If necessary, purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure **Ethyl 3-(methylamino)-3-oxopropanoate**.
- Characterization: Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and MS analysis as described in Section 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Ethyl 3-(methylamino)-3-oxopropanoate (71510-95-7) for sale vulcanchem.com
- 3. chemscene.com [chemscene.com]
- 4. anaxlab.com [anaxlab.com]
- 5. Ethyl 3-(methylamino)-3-oxopropanoate | C₆H₁₁NO₃ | CID 11321015 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 6. ethyl 3-(methylamino)-3-oxopropanoate - CAS:71510-95-7 - Sunway Pharm Ltd [\[3wpharm.com\]](http://3wpharm.com)
- 7. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [\[smolecule.com\]](http://smolecule.com)
- 8. biosynce.com [biosynce.com]

- 9. fishersci.at [fishersci.at]
- 10. angenechemical.com [angenechemical.com]
- 11. buyat.ppg.com [buyat.ppg.com]
- To cite this document: BenchChem. [Ethyl 3-(methylamino)-3-oxopropanoate CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2455436#ethyl-3-methylamino-3-oxopropanoate-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com